BE“GHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Unique Reactivity of Divalent
Tin Amides

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

N,N'-Di-t-butyl-2, 3-
Compound Name:

diamidobutanetin(ll)
CAS No.: 1268357-44-3
Cat. No.: B6310610

Get Quote

\ J

Tin(Il) diamides, often referred to as stannylenes, represent a fascinating and highly reactive
class of low-valent main group compounds. Their chemistry is dominated by the presence of a
stereochemically active lone pair of electrons and two nucleophilic nitrogen centers bound to
the electropositive tin(Il) metal center.[1] This electronic structure imparts a dual character: they
can act as potent nucleophiles and strong reducing agents, readily undergoing oxidation from
Sn(ll) to the more thermodynamically stable Sn(1V) state.[1][2] The steric bulk of the amide
ligands, typically bulky silylamides like -N(SiMes)z, is crucial for kinetically stabilizing the
monomeric form and preventing intermolecular association, thereby preserving their high
reactivity.[1][3] This guide provides an in-depth exploration of the synthesis, structure, and
principal reaction pathways of tin(Il) diamides, offering field-proven insights for researchers in
organometallic chemistry, catalysis, and materials science.

Synthesis and Structural Diversity

The most common and efficient route to tin(ll) diamides is the salt metathesis reaction between
anhydrous tin(ll) chloride (SnClz) and two equivalents of a suitable alkali metal amide, typically
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a lithium amide (LiNR2).[3] This reaction is generally performed in an ethereal solvent like
diethyl ether or tetrahydrofuran (THF) at low temperatures to control its exothermicity.[3]

The choice of the amide ligand is a critical experimental parameter that dictates the final
structure of the complex. Sterically demanding ligands, such as the bis(trimethylsilyl)amide
[N(SiMes)z]~ or the [N(mesityl)(SiMes)]~ ligand, effectively shield the tin center, yielding
monomeric, two-coordinate stannylenes in both solution and the solid state.[1][4] X-ray
crystallographic studies of these monomeric species reveal a non-linear N-Sn-N geometry, a
direct consequence of the repulsive effect of the non-bonding lone pair on the tin atom.[1] In
contrast, using less bulky amide ligands can lead to the formation of dimeric or even trimeric
structures, often involving bridging amide or halide ligands.[4][5]

Representative Experimental Protocol: Synthesis of
Bis[bis(trimethylsilyl)amino]tin(ll)

This protocol describes a standard synthesis for one of the most widely used tin(Il) diamide
precursors.

Materials:

Anhydrous Tin(ll) Chloride (SnClz)

Lithium bis(trimethylsilyl)amide (LIN(SiMes)2)

Anhydrous Diethyl Ether (Et20)

Anhydrous n-hexane
Procedure:

¢ All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon)
using standard Schlenk line or glovebox techniques due to the air-sensitive nature of the
reactants and products.

e Asuspension of SnClz (1 equivalent) is prepared in diethyl ether at 0 °C in a Schlenk flask
equipped with a magnetic stir bar.
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e A solution of LIN(SiMes)z (2 equivalents) in diethyl ether is added dropwise to the stirred
SnClz suspension over 30 minutes. The low temperature is maintained to ensure controlled
reaction.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an additional 12-16 hours. The mixture will typically form a slurry containing
precipitated lithium chloride.

e The solvent is removed under reduced pressure, and the resulting residue is extracted with
n-hexane.

o The LiCl precipitate is removed by filtration through a pad of Celite.

e The volume of the clear, yellow-orange filtrate is reduced in vacuo, and the solution is cooled
to -35 °C to induce crystallization.

e The resulting yellow-orange crystals of Sn[N(SiMes):]2 are isolated, washed with a small
amount of cold n-hexane, and dried under vacuum.

Self-Validating System (Characterization):

e 1H NMR: A single resonance in the spectrum indicates the chemically equivalent trimethylsilyl
protons.[3]

e 119Sn NMR: A characteristic chemical shift in the downfield region (e.g., +765 ppm in CeDs) is
indicative of a two-coordinate Sn(ll) center.

» Molecular Weight: Cryoscopic or mass spectrometric analysis should confirm the monomeric
nature of the compound.[3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a monomeric tin(Il)
diamide.
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Caption: General workflow for tin(Il) diamide synthesis via salt metathesis.

Core Reactivity Patterns
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The reactivity of tin(Il) diamides can be categorized into several key pathways, all stemming
from the unique electronic features of the Sn(ll) center and the polar Sn-N bonds.

Insertion Reactions

One of the most characteristic reactions is the insertion of unsaturated organic molecules into
the Sn-N bond.[3] This pathway is particularly facile with heterocumulenes like carbon dioxide
(CO2), isocyanates, and carbodiimides. For instance, CO:2 readily inserts into the Sn-N bond to
form tin(Il) carbamate complexes.[6] This reaction is typically irreversible and serves as a
powerful method for the functionalization of CO-.[6]

R2N-Sn-NR2 + O=C=0 Coordination & Attack > [Transition State] —Insertion R2N-Sn-O-C(=O)NR2

Click to download full resolution via product page

Caption: Mechanism of COz insertion into a tin(Il) diamide Sn-N bond.

Oxidative Addition and Redox Chemistry

The Sn(ll) center, with its accessible lone pair, is a strong reducing agent, making oxidative
addition a prevalent reaction pathway.[7] Tin(ll) diamides react with a variety of oxidizing agents
to form stable Sn(IV) species.

» With Organic Azides: Reaction with organic azides (RNs) leads to the formation of tin(IV)
imido complexes with the concomitant elimination of dinitrogen (Nz). This reactivity is
influenced by the electronic properties of the ligands on the tin center. The reaction is
believed to proceed through the initial coordination of the azide to the tin(ll) center, followed
by intramolecular electron transfer and N2 extrusion.

» With Halogens and Halocarbons: Tin(ll) diamides react readily with halogens (Xz) or even
activated halocarbons like dichloromethane (CH2ClIz2) to yield tin(1V) dihalide diamide
complexes.[8]

o With Diones: The reaction with certain 1,2-diones can proceed via a (4+1) oxidative
cycloaddition, where the tin(ll) center is oxidized to tin(IV) and becomes part of a five-
membered ring.[9]
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Caption: Oxidative addition of an organic azide to a tin(ll) diamide.

Ligand Substitution (Metathesis)

The Sn-N bonds in tin(ll) diamides are susceptible to cleavage by protic reagents (HA).[3] This
metathetical reaction provides a convenient route to a wide range of other tin(ll) compounds,
such as alkoxides, thiolates, and heteroleptic amides. The driving force for these reactions is
often the formation of the volatile amine HNRz. For example, reacting Sn(NRz)z with two
equivalents of an alcohol (R'OH) yields the corresponding tin(ll) dialkoxide, Sn(OR")2.[10][11]
[12] This reactivity underscores their utility as versatile synthons for other low-valent tin
species.[10][11]

Lewis Base and Acid Behavior

The stereochemically active lone pair on the tin(ll) center allows these compounds to function
as Lewis bases, forming adducts with Lewis acids. Conversely, the electron-deficient tin atom
can also act as a Lewis acid, coordinating with Lewis bases, although this is less common for
two-coordinate species where the metal center is sterically shielded.[13]

Applications in Catalysis and Materials Science

The unique reactivity of tin(ll) diamides makes them valuable in several advanced applications.

e Precursors for Materials: They serve as single-source precursors for the synthesis of tin-
based materials like tin oxide (SnOx) or tin sulfide (SnS) nanowires and thin films.[10][11][14]
Their volatility and clean decomposition pathways are advantageous for chemical vapor
deposition (CVD) and atomic layer deposition (ALD) processes.[14]

o Polymerization Catalysis: Tin(ll) compounds, including those derived from diamides, are
effective catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and
lactones, producing biodegradable polymers such as polylactic acid (PLA).[15] They are also
used in the production of polyurethanes.[16]
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e Reagents in Synthesis: Their ability to activate small molecules has led to their use in
organic synthesis and as transfer agents for the [NR2]~ group to other metal centers.[6][17]

Quantitative Data Summary

Spectroscopic data, particularly 11°Sn NMR, is a cornerstone for characterizing these
compounds. The chemical shift is highly sensitive to the coordination number and electronic
environment of the tin nucleus.

] 1950 NMR o
Compound Ligand (NRz2) ] Coordination Reference
Shift (ppm)

Sn[N(SiMes)2]2 -N(SiMes)2 +765 2 [3]
Sn[N(mesityl -N(mesityl

IN(mesity) (mesity) +473 2 [4]
(SiMes)]2 (SiMes)

MesSi)2NSn(pu-
[(MesSHNSn(- | simtes)s +137.6 3 [8]
02CCesH2Phs)]2

Table 1: Representative 11°Sn NMR data for selected Tin(Il) diamide derivatives, illustrating the
effect of coordination number on chemical shift.

Conclusion and Future Outlook

Tin(ll) diamides are foundational building blocks in low-valent main group chemistry. Their
reactivity is characterized by a rich interplay of insertion, oxidative addition, and ligand
metathesis pathways. The ability to tune their steric and electronic properties through judicious
ligand design has established them as versatile precursors for advanced materials, catalysts
for polymer synthesis, and unique reagents for chemical transformations. Future research will
likely focus on harnessing their redox activity for novel catalytic cycles, such as the activation of
CO:z and other small molecules, and developing new chiral variants for applications in
asymmetric synthesis.[18]
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